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An In-depth Technical Guide on Acyl-Sulfamoyladenosine (Acyl-AMS) Inhibitors

This guide provides a detailed overview of acyl-sulfamoyladenosine (acyl-AMS) inhibitors, a

prominent class of molecules designed to target adenylate-forming enzymes. We will delve into

their chemical structure, properties, and the signaling pathways they modulate, with a specific

focus on a biotinylated derivative, Bio-AMS. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Introduction to Acyl-AMS Inhibitors
Adenylate-forming enzymes constitute a vast superfamily crucial for a multitude of biochemical

pathways. These enzymes catalyze the ATP-dependent activation of carboxylic acid

substrates, forming highly reactive acyl-adenosine monophosphate (acyl-AMP) intermediates.

Subsequently, these intermediates react with various nucleophiles to produce esters,

thioesters, and amides.[1] Inspired by natural products, acyl-AMS compounds have been

engineered as potent inhibitors of these enzymes. They function as stable analogs of the

transient acyl-AMP intermediates, binding tightly to the enzyme's active site.[2][3] This inhibitor

platform has proven to be a valuable tool for developing biological probes and therapeutic lead

compounds.[1]

Chemical Structure and Properties
The general chemical scaffold of an acyl-AMS inhibitor consists of an acyl group linked to a 5'-

sulfamoyladenosine moiety. The variability of the acyl group allows for the specific targeting of
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different adenylate-forming enzymes. A significant challenge in the development of acyl-AMS

inhibitors is their often-poor cell permeability, which is attributed to the anionic nature of the acyl

sulfamate group.[4]

Bio-AMS: A Biotinylated Acyl-AMS Derivative
Bio-AMS is a specific iteration of an acyl-AMS inhibitor that incorporates a biotin molecule.

This biotin tag serves as a valuable tool for biochemical assays, such as affinity purification and

enzyme-linked immunosorbent assays (ELISAs).

Chemical and Physical Properties of Bio-AMS

Property Value

Molecular Formula C20H29N9O7S2

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-

hexahydrothieno[3,4-d]imidazol-4-yl]-N-

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-

dihydroxyoxolan-2-

yl]methylsulfamoyl]pentanamide

Synonyms
Bio-AMS, 5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-

deoxyadenosine

Source: PubChem CID 54592409

Mechanism of Action and Target Pathways
Acyl-AMS inhibitors function by mimicking the acyl-AMP intermediate of the adenylation

reaction catalyzed by the target enzyme. This mimicry leads to tight binding and potent

inhibition.

General Adenylate-Forming Enzyme Mechanism
The general mechanism involves two half-reactions:

Adenylation: The enzyme catalyzes the attack of a carboxylic acid substrate on the α-

phosphate of ATP, forming an acyl-AMP intermediate and releasing pyrophosphate.
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Nucleophilic Attack: The activated acyl group is then transferred to a nucleophile, which can

be the thiol of Coenzyme A, the thiol of a peptidyl carrier protein, or the hydroxyl group of a

tRNA, among others.
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General mechanism of adenylate-forming enzymes.

Acyl-AMS inhibitors interrupt this process by binding to the enzyme in place of the acyl-AMP

intermediate, thereby blocking the subsequent nucleophilic attack.

Key Signaling and Biosynthetic Pathways Targeted
Acyl-AMS inhibitors have been developed to target a wide array of enzymes involved in critical

cellular processes:
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Bacterial Virulence Factor Biosynthesis: A significant area of research focuses on inhibiting

nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) that are

responsible for producing siderophores, toxins, and other virulence factors. For example,

salicyl-AMS targets the salicylate adenylation enzymes MbtA and PchD, which are essential

for siderophore biosynthesis in Mycobacterium tuberculosis and Pseudomonas aeruginosa,

respectively.
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Inhibition of siderophore biosynthesis by Salicyl-AMS.

Ubiquitin and Ubiquitin-like Protein Activation: The ubiquitin-proteasome system is a key

regulator of protein degradation and signaling in eukaryotes. The first step in this pathway is

the ATP-dependent activation of ubiquitin by the E1 activating enzyme. Acyl-AMS analogs

have been developed to inhibit E1 enzymes. Notably, MLN4924 (pevonedistat), a prodrug

that forms a NEDD8-adenylate mimic, has been investigated in clinical trials for cancer

treatment.

Experimental Protocols and Data Presentation
The evaluation of acyl-AMS inhibitors involves a combination of biochemical and cell-based

assays.

Key Experimental Methodologies
Enzyme Inhibition Assays: The inhibitory potency of acyl-AMS compounds is typically

determined using in vitro enzyme assays. A common method is the pyrophosphate exchange

assay, which measures the enzyme-catalyzed exchange of radiolabeled pyrophosphate into
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ATP in the presence of the substrate. Alternatively, a coupled-enzyme assay can be used to

detect the production of pyrophosphate.

Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (Kd) of the

inhibitor to the target enzyme, providing thermodynamic parameters of the interaction.

X-ray Crystallography: Co-crystallization of the inhibitor with its target enzyme provides

detailed structural information about the binding mode and key interactions within the active

site.

Cell-based Assays: To assess the biological activity of the inhibitors, cell-based assays are

employed. These can include minimum inhibitory concentration (MIC) determination for

antibacterial compounds or assays measuring the inhibition of a specific cellular process,

such as virulence factor production.
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Experimental workflow for the evaluation of acyl-AMS inhibitors.

Quantitative Data Summary
The following table summarizes representative inhibitory activities of selected acyl-AMS

inhibitors against their respective target enzymes.
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Inhibitor Target Enzyme Organism IC50 Reference

OSB-AMS MenE Escherichia coli 24 ± 3 nM

Salicyl-AMS MbtA
Mycobacterium

tuberculosis
-

Alanyl-AMS

Cys-adenylation

domain of

HMWP2

Yersinia pestis -

Lactyl-AMS

Cys-adenylation

domain of

HMWP2

Yersinia pestis -

Note: Specific IC50 values for some compounds are not readily available in the provided

search results but are described as potent inhibitors.

Conclusion and Future Directions
Acyl-AMS inhibitors represent a versatile and powerful platform for the development of probes

and therapeutics targeting adenylate-forming enzymes. The ability to modify the acyl group

provides a clear path for tuning the specificity and potency of these inhibitors. Future research

will likely focus on overcoming the challenge of cell permeability to improve the

pharmacokinetic and pharmacodynamic properties of these compounds. The development of

prodrug strategies, as exemplified by MLN4924, may offer a promising avenue for enhancing

the clinical potential of this important class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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